![molecular formula C17H17NO4 B1306343 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid CAS No. 446828-70-2](/img/structure/B1306343.png)

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves rational design and a one-step synthesis process, as seen in the preparation of 2-acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylcarbonylamino)phenylcarbamoylsulfanyl]propionic acid, which exhibits good solubility in both organic and aqueous solutions . This suggests that the synthesis of 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid could potentially be achieved through a similar straightforward synthetic route, possibly involving acetylation and amide bond formation steps.

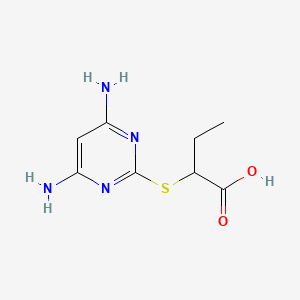

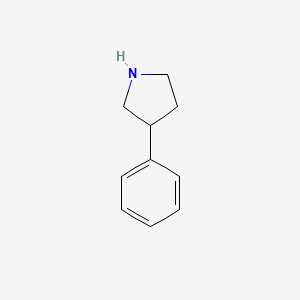

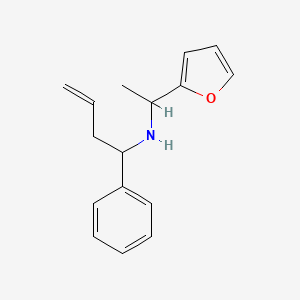

Molecular Structure Analysis

The molecular structure of compounds related to 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid includes various functional groups such as acetyl, carboxyethylsulfanyl, and phenylcarbamoylsulfanyl . These functional groups are likely to influence the molecular interactions, stability, and reactivity of the compound. The presence of a biphenyl moiety, as indicated by the name, suggests potential for π-π interactions, which could affect the compound's binding affinity to various biological targets.

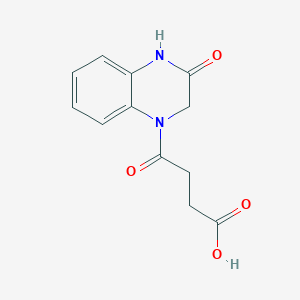

Chemical Reactions Analysis

The related compounds have been shown to participate in chemical reactions relevant to their biological activity. For instance, the derivative mentioned in paper acts as an irreversible inhibitor of glutathione reductase, an enzyme involved in the reduction of oxidized glutathione. The reactivity of the acetyl and amino groups in the compound's structure is crucial for its inhibitory action. This implies that 3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid may also engage in specific chemical reactions with biological macromolecules, depending on the presence and positioning of similar reactive groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly provided, but based on the related compounds, one can infer certain characteristics. The solubility of the compound in both organic and aqueous solutions is an important physical property that can facilitate its use in various applications . The presence of a biphenyl structure could also imply a certain degree of lipophilicity, which is relevant for the compound's potential as a hypolipidemic agent, as seen with the 3-(4-phenoxybenzoyl) propionic acid derivatives . The hypolipidemic activity observed in these derivatives suggests that the compound may also possess similar biological activities.

Aplicaciones Científicas De Investigación

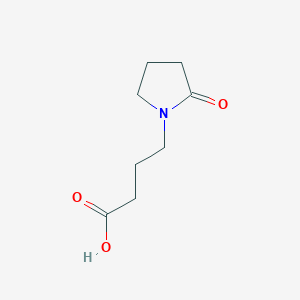

Biochemical Synthesis and Modification

3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid and its derivatives have shown significant importance in biochemical synthesis and modification. For instance, the compound has been utilized in the laccase-catalyzed N-coupling of aromatic and aliphatic amines, indicating its potential in derivatization processes involving natural compounds like 3-(3,4-dihydroxyphenyl)-propionic acid (dihydrocaffeic acid) (Mikolasch et al., 2002). Moreover, this chemical has also been part of reactions yielding various Michael adducts, serving as key starting materials for synthesizing heterocyclic compounds including pyridazinone, furanone, and 1,2-diazapine derivatives (El-Hashash & Rizk, 2016).

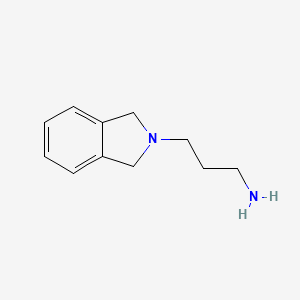

Metabolic Studies and Biocatalysis

This compound is also significant in the realm of biocatalysis and drug metabolism. A notable example is the use of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA (α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid) receptor potentiators using microbial systems. This approach has facilitated the generation of metabolites for structural characterization and as analytical standards for clinical investigations (Zmijewski et al., 2006).

Pharmaceutical Synthesis and Modification

The compound’s derivatives have been explored for their potential in pharmaceutical synthesis and modification. For instance, studies on the synthesis and structural identification of α-acetylamino-β-[4-(1,2-dihydro-2-thioquinoline)] propionic acid ethyl ester, with a focus on substitutional site of thionation of acetylamine, highlight the potential pharmaceutical applications of these derivatives (Li Aixiu, 2000).

Propiedades

IUPAC Name |

3-[[2-(4-phenylphenoxy)acetyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c19-16(18-11-10-17(20)21)12-22-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWUNRVLMUZGPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-propionic acid](/img/structure/B1306273.png)

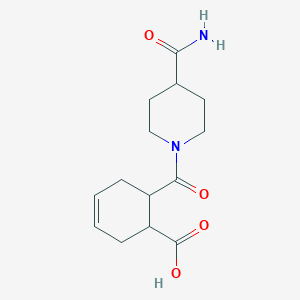

![3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1306286.png)